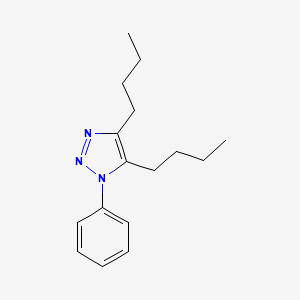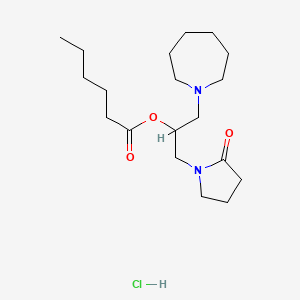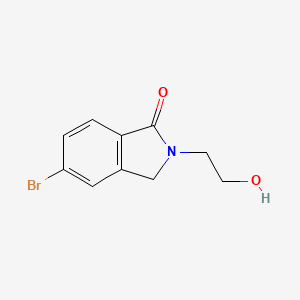
5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 5-Bromo-2-(2-oxoethyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: The bromine atom can be reduced to form 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Oxidation: 5-Bromo-2-(2-oxoethyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various derivatives depending on the nucleophile used, such as 5-Amino-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one or 5-Mercapto-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
- 5-Fluoro-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
- 5-Iodo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential biological activities make it a valuable target for drug discovery and development.
Propiedades
Número CAS |
918331-54-1 |
|---|---|
Fórmula molecular |
C10H10BrNO2 |
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
5-bromo-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-2-9-7(5-8)6-12(3-4-13)10(9)14/h1-2,5,13H,3-4,6H2 |
Clave InChI |
LNPTVVKCUJGIJD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(=O)N1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
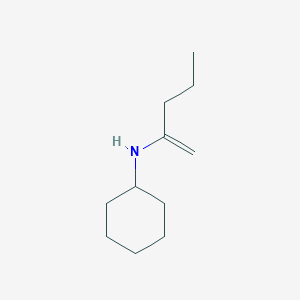
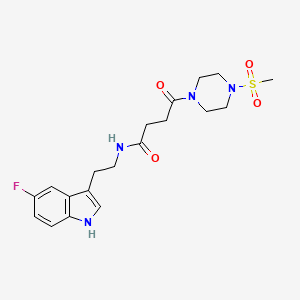

![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
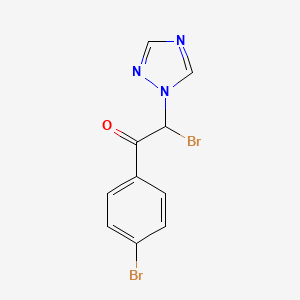
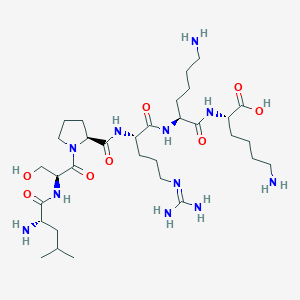
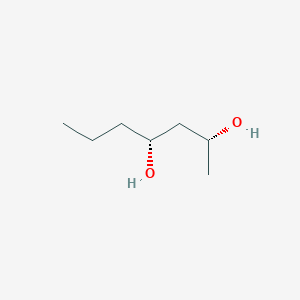
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)
